molecular formula C19H13NO3 B13887357 Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate

Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate

Cat. No.: B13887357
M. Wt: 303.3 g/mol
InChI Key: CNQKUDYOZQMXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a methyl ester group at the 1-position and a 2-cyanophenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate typically involves the reaction of 4-hydroxy-1-naphthoic acid with 2-cyanophenol in the presence of a suitable esterification agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Naphthalene-1-carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The naphthalene ring system provides a rigid framework that can facilitate binding to proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can further interact with biological targets.

Comparison with Similar Compounds

    Methyl 4-(2-hydroxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a cyano group.

    Methyl 4-(2-methoxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a methoxy group instead of a cyano group.

    Methyl 4-(2-aminophenoxy)naphthalene-1-carboxylate: Similar structure but with an amino group instead of a cyano group.

Uniqueness: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate

InChI

InChI=1S/C19H13NO3/c1-22-19(21)16-10-11-18(15-8-4-3-7-14(15)16)23-17-9-5-2-6-13(17)12-20/h2-11H,1H3

InChI Key

CNQKUDYOZQMXLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)OC3=CC=CC=C3C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.